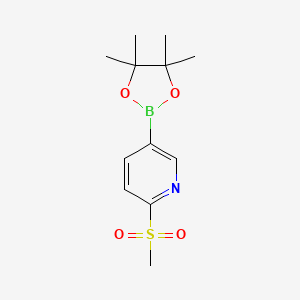

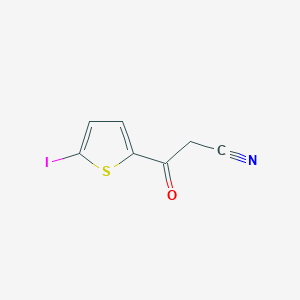

![molecular formula C15H10F3NO2 B1398855 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- CAS No. 139363-72-7](/img/structure/B1398855.png)

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-

Overview

Description

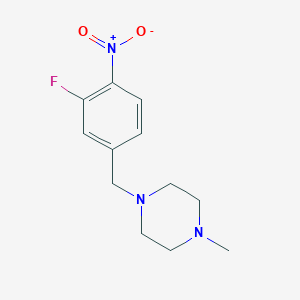

“7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C15H10F3NO2 and a molecular weight of 293.24 g/mol. It is also known by the synonyms “[2-(4-Trifluoromethyl-phenyl)-benzooxazol-7-yl]-methanol” and "7-benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-" .

Synthesis Analysis

The synthesis of fluorinated oxazoles, such as 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-, can be achieved through two main approaches :Scientific Research Applications

Catalytic Applications and Structural Insights

Research has shown that benzoxazole derivatives can serve as ligands in the synthesis of organometallic complexes, which are explored for their catalytic properties. For instance, half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been synthesized and characterized. These complexes have been used to catalyze the oxidation of alcohols and the transfer hydrogenation of ketones, demonstrating the utility of benzoxazole and triazole derivatives in catalysis (Saleem et al., 2013).

Fluorescent Probe Design

Benzoxazole derivatives have been applied in the design of fluorescent probes for sensing applications. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been developed for fluorescent sensing of magnesium and zinc cations, showcasing the potential of benzoxazole derivatives in environmental sensing and bioimaging applications (Tanaka et al., 2001).

Material Science and Nanofabrication

In material science, benzoxazole derivatives are leveraged for their photoluminescent properties. Facile methods to generate highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives have been developed, highlighting their potential in creating fluorescent nanomaterials suitable for aqueous and biological media (Ghodbane et al., 2012).

Antimicrobial and Biological Applications

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have shown significant antimicrobial and analgesic activities, suggesting the relevance of benzoxazole compounds in developing new therapeutic agents (Jayanna et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play crucial roles in regulating gene expression and are involved in various biological processes.

Mode of Action

This interaction could potentially alter the function of these receptors, affecting the regulation of gene expression .

Biochemical Pathways

Given its targets, it is likely that it influences pathways related to gene regulation and cellular metabolism .

Pharmacokinetics

It is known that the compound is slightly soluble in water but highly soluble in ethanol, methanol, and other organic solvents. These properties could influence its bioavailability and distribution within the body.

Result of Action

Given its targets, it may influence gene expression and cellular metabolism, potentially leading to various physiological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility properties suggest that it may be more effective in certain environments or when administered with certain solvents.

properties

IUPAC Name |

[2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-7-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c16-15(17,18)11-6-4-9(5-7-11)14-19-12-3-1-2-10(8-20)13(12)21-14/h1-7,20H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLDIOHKGNXFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)

![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)

![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)

![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)